[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453080
InChI: InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13453080

Molecular Formula: C21H31N3O3

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C21H31N3O3
Molecular Weight 373.5 g/mol
IUPAC Name benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1
Standard InChI Key PUWWVXBVAGEQJB-GGYWPGCISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
SMILES CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N

Introduction

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound that belongs to the class of carbamic acid esters. It is characterized by its unique structural features, including a piperidine ring, a chiral amino acid moiety, and a cyclopropyl group attached to a carbamic acid benzyl ester. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Synthesis

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the 2-Amino-3-methyl-butyryl Moiety: This step involves the coupling of the piperidine ring with (S)-2-amino-3-methyl-butyric acid or its derivatives using coupling reagents such as carbodiimides.

  • Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with cyclopropyl isocyanate and subsequent esterification with benzyl alcohol.

Research Findings and Future Directions

Research on carbamic acid esters, including those with piperidine and cyclopropyl moieties, suggests their potential in medicinal chemistry. Future studies should focus on elucidating the specific biological activities of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester and exploring its therapeutic potential. This could involve in vitro and in vivo experiments to assess its efficacy and safety.

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